萘酸镁

描述

Magnesium naphthenate is a Magnesium source that is soluble in organic solvents . It is commonly used in various catalysts and catalytic reagents for organic synthesis . It is an organic salt formed when naphthenic acids occurring naturally in crude oil react with magnesium ions .

Synthesis Analysis

The formation of metal naphthenates, including magnesium naphthenate, occurs when naphthenic acids present in crude oil react with metal ions in the formation of water to produce organic salts . The conventional method for the inhibition of metal naphthenates relies on suppressing the deprotonation of naphthenic acids by common ion effect .Chemical Reactions Analysis

Magnesium naphthenate is formed through a process where naphthenic acids occurring naturally in crude oil react with magnesium ions in the formation of water to produce organic salts . The rupture of the interfacial film promotes further reactions at the interface if metal cations are present, shifting the equilibrium position towards the formation of more metal naphthenate .科学研究应用

可生物降解材料应用

镁及其合金因其优异的生物相容性和生物力学相容性,已成为可生物降解材料研究的前沿。最近的进展集中在为可生物降解的镁合金开发聚合物涂层,以解决其在生理环境中的高降解速率。聚乳酸 (PLA)、聚(乳酸-共-乙醇酸)酸 (PLGA)、聚己内酯 (PCL)、聚多巴胺 (PDA)、壳聚糖 (CS) 和胶原蛋白 (Col) 等涂层已显示出增强耐腐蚀性和生物相容性的前景。这些功能化聚合物涂层与镁合金结合,由于其降解能力以及生物相容性、自愈性、药物递送和骨诱导特性,展示出广阔的前景 (Li et al., 2018)。

汽车工业应用

镁在汽车工业中的使用可以极大地提高燃油经济性和环境保护。最近在镁的涂层和合金化方面的进展提高了其在高温和腐蚀性环境中的蠕变和耐腐蚀性能。这一进步至关重要,因为它可以大幅减轻重量,从而提高燃油效率并减少对环境的影响 (Kulekci, 2008)。

建筑和土木工程应用

镁基水泥已研究了 150 多年,非常适合预制混凝土、道路修复和核废料固化中的特殊应用。然而,由于 MgO 的反应源成本相对较高以及它们无法钝化低碳钢钢筋,因此 MgO 基水泥并不是钢筋混凝土中波特兰水泥的大规模替代品。尽管如此,在不需要钢筋加固且 MgO 可以有竞争力地采购的应用中,这些水泥为先进工程材料提供了详细的化学基础,有可能减少 CO2 排放 (Walling & Provis, 2016)。

作用机制

Target of Action

Magnesium naphthenate is primarily used in the oil industry as an emulsion stabilizer and equipment fouler . It targets the oil-water interface during the separation process in oilfield facilities . The formation of magnesium naphthenate occurs when naphthenic acids present in crude oil react with magnesium ions .

Mode of Action

The interaction of magnesium naphthenate with its targets involves the reaction of naphthenic acids in oil and magnesium cations in brine . This reaction is a rapid and disruptive process that results in the formation of magnesium naphthenate . The formation of these organic salts at the oil-water interface during separation processes can lead to performance and integrity issues in these processes and facilities .

Biochemical Pathways

The formation of magnesium naphthenate affects the biochemical pathways involved in the separation of hydrocarbons from produced water in oilfield facilities . The formation of these organic salts can disrupt these processes, leading to issues with flow assurance, product quality, and environmental compliance .

Result of Action

The formation of magnesium naphthenate results in the stabilization of emulsions and fouling of equipment in oilfield facilities . These organic salts form at the oil-water interface during separation processes, which can lead to difficulties in the manual removal of these deposits .

安全和危害

未来方向

The current industry focus is on the development of effective surface active agents for inhibition of naphthenates . There are a plethora of chemical compounds with naphthenate inhibition potential such as sulphonates, phosphate esters, aminated phosphonates, and sulphosuccinates, but compatibility issues make the choice of inhibitor a complicated process .

属性

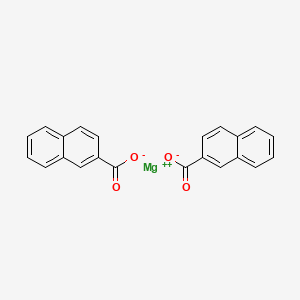

IUPAC Name |

magnesium;naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Mg/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUAIAKLWWIPTC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68424-71-5 | |

| Record name | Magnesium naphthenates | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthenic acids, magnesium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, magnesium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM NAPHTHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J817S53SLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)